molecular formula C12H11FN2OS B3159463 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol CAS No. 862104-74-3

5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol

Cat. No.: B3159463
CAS No.: 862104-74-3
M. Wt: 250.29 g/mol
InChI Key: FQTSAGYEEWAYQZ-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives It features a fluorobenzyl group attached to the pyrimidine ring, along with a mercapto group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with 2-mercapto-6-methylpyrimidin-4-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyl group to a hydrogen atom.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deoxygenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol exhibits a variety of biological activities, making it a candidate for further investigation in drug development.

1. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties, effective against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Potential

  • Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been noted, warranting further exploration in cancer therapy.

3. Enzyme Inhibition

  • The compound has been identified as an inhibitor of specific enzymes involved in metabolic processes. This feature can be leveraged for drug design aimed at conditions such as diabetes or obesity.

Medicinal Chemistry Applications

1. Drug Development

  • Given its diverse biological activities, this compound serves as a lead compound in the development of new pharmaceuticals. Its modifications can yield derivatives with enhanced efficacy and reduced toxicity.

2. Structure-Activity Relationship (SAR) Studies

  • SAR studies can be conducted to understand how structural changes affect the biological activity of this compound. This knowledge can guide the synthesis of more potent analogs.

Case Studies

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Anticancer EffectsInduced apoptosis in breast cancer cell lines
Enzyme InhibitionInhibited key enzymes related to glucose metabolism

Mechanism of Action

The mechanism of action of 5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the mercapto group can participate in redox reactions. The hydroxyl group may also contribute to hydrogen bonding interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzylamine: Shares the fluorobenzyl group but lacks the pyrimidine ring and mercapto group.

    2-Mercapto-4-methylpyrimidine: Contains the mercapto and pyrimidine components but lacks the fluorobenzyl group.

    6-Methylpyrimidin-4-ol: Similar pyrimidine structure but without the fluorobenzyl and mercapto groups.

Uniqueness

5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential binding interactions, while the mercapto group provides redox activity. This combination makes it a versatile compound for various applications in research and industry.

Biological Activity

5-(4-Fluorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol, with the CAS number 105512-61-6, is a pyrimidine derivative characterized by its unique structure, which includes a fluorobenzyl group, a mercapto group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that the mercapto group may play a crucial role in enhancing antimicrobial efficacy .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of pyrimidine derivatives. In vitro studies have demonstrated that certain pyrimidine analogs can inhibit cell proliferation in cancer cell lines, such as A431 vulvar epidermal carcinoma cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression .

Case Studies

  • Antimicrobial Activity : A study focused on the synthesis and biological evaluation of chloroethyl pyrimidine nucleosides found that similar compounds inhibited cell migration and invasion, highlighting their potential as therapeutic agents against cancer metastasis .
  • Anticancer Activity : An investigation into ferrocene-pyrimidine conjugates revealed that these compounds exhibited substantial antiplasmodial activities against Plasmodium falciparum, indicating that modifications in the pyrimidine structure could lead to enhanced biological effects .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrimidine derivatives often act as enzyme inhibitors, particularly in pathways related to nucleotide synthesis. This inhibition can disrupt cellular processes essential for pathogen survival or cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain pyrimidine derivatives can induce oxidative stress in target cells, leading to apoptosis. This mechanism is particularly relevant in cancer therapy .

Data Table: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious bacterial strains
Chloroethyl pyrimidine nucleosidesAnticancerA431 vulvar epidermal carcinoma
Ferrocene-pyrimidine conjugatesAntiplasmodialPlasmodium falciparum

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-7-10(11(16)15-12(17)14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTSAGYEEWAYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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